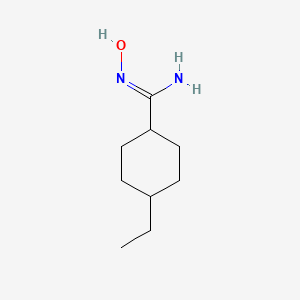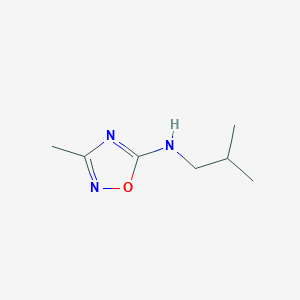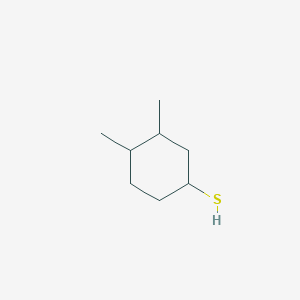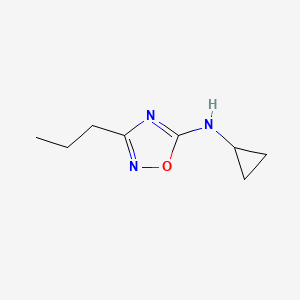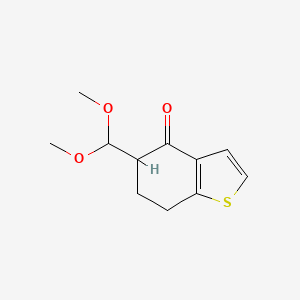
2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . It features a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group. This compound is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method is the condensation reaction between thiophene-3-carboxaldehyde and 2-amino-2-methylpropan-1-ol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((3-Methyl-thiophen-2-ylmethyl)amino)-propan-2-ol: This compound has a similar structure but with a methyl group at a different position on the thiophene ring.
1-Amino-2-methylpropan-2-ol: This compound lacks the thiophene ring and has different chemical properties.
Uniqueness
2-Methyl-1-((thiophen-3-ylmethyl)amino)propan-2-ol is unique due to its specific combination of a thiophene ring and an amino alcohol functional group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-methyl-1-(thiophen-3-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,11)7-10-5-8-3-4-12-6-8/h3-4,6,10-11H,5,7H2,1-2H3 |
InChI Key |
KLJGFPXGDXVFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CSC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



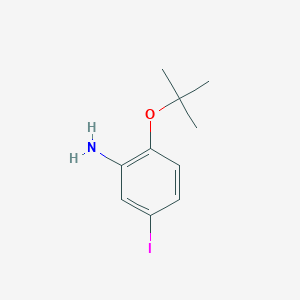

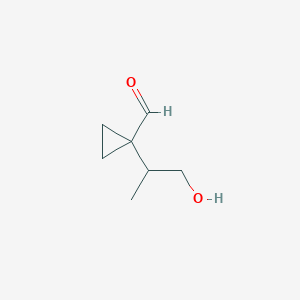
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)

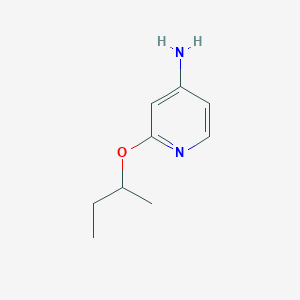
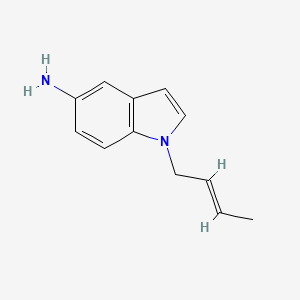
![5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13304555.png)
